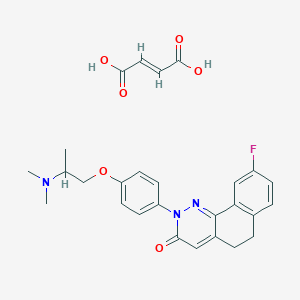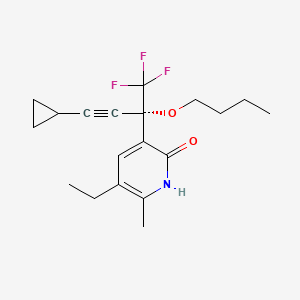
2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「2(1H)-ピリジンオン, 3-(1-ブトキシ-3-シクロプロピル-1-(トリフルオロメチル)-2-プロピニル)-5-エチル-6-メチル-」は、ピリジンオンファミリーに属する合成有機化合物です。ピリジンオンは、その多様な生物活性と医薬品化学における用途で知られています。この化合物は、その独特の構造的特徴により、さまざまな科学的および産業的用途の可能性を秘めています。
2. 製法
合成経路と反応条件
「2(1H)-ピリジンオン, 3-(1-ブトキシ-3-シクロプロピル-1-(トリフルオロメチル)-2-プロピニル)-5-エチル-6-メチル-」の合成は、通常、複数段階の有機反応を伴います。
工業生産方法
この化合物の工業生産方法は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴います。連続フロー化学や自動合成などの技術が、効率性とスケーラビリティを高めるために採用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-” typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こす可能性があり、酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、分子内の特定の官能基を変換するために使用できます。
置換: 置換反応は、ピリジンオン環や他の官能基のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換は新しい官能基を導入する可能性があります。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい化学反応や経路を探求することができます。
生物学
生物学的研究では、この化合物は、抗菌性、抗ウイルス性、または抗がん性など、潜在的な生物活性を調査できます。研究は、生物学的標的との相互作用とその細胞プロセスへの影響に焦点を当てることができます。
医学
医薬品化学では、この化合物は、創薬のためのリード化合物として検討できます。その構造的特徴は、薬理学的特性と治療的可能性を高めるために最適化できます。
産業
産業セクターでは、この化合物は、新素材、農薬、または特殊化学品の開発に用途を見出す可能性があります。そのユニークな特性は、革新的な製品やソリューションを作成するために活用できます。
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound may be explored as a lead compound for drug development. Its structural features could be optimized to enhance its pharmacological properties and therapeutic potential.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or specialty chemicals. Its unique properties could be leveraged to create innovative products and solutions.
作用機序
「2(1H)-ピリジンオン, 3-(1-ブトキシ-3-シクロプロピル-1-(トリフルオロメチル)-2-プロピニル)-5-エチル-6-メチル-」の作用機序は、その特定の生物学的または化学的活性によって異なります。一般的には、酵素、受容体、または核酸などの分子標的に相互作用し、その機能を調節し、さまざまな生物学的効果をもたらします。関連する経路には、シグナル伝達、遺伝子発現、または代謝プロセスが含まれます。
6. 類似の化合物との比較
類似の化合物
- 2(1H)-ピリジンオン, 3-(1-ブトキシ-3-シクロプロピル-1-(トリフルオロメチル)-2-プロピニル)-5-エチル-6-メチル-
- 2(1H)-ピリジンオン, 3-(1-ブトキシ-3-シクロプロピル-1-(トリフルオロメチル)-2-プロピニル)-5-エチル-6-メチル-
- 2(1H)-ピリジンオン, 3-(1-ブトキシ-3-シクロプロピル-1-(トリフルオロメチル)-2-プロピニル)-5-エチル-6-メチル-
ユニークさ
「2(1H)-ピリジンオン, 3-(1-ブトキシ-3-シクロプロピル-1-(トリフルオロメチル)-2-プロピニル)-5-エチル-6-メチル-」のユニークさは、官能基と構造的特徴の特定の組み合わせにあります。この組み合わせは、他の類似の化合物とは異なる、独特の化学反応性、生物活性、および物理的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
Uniqueness
The uniqueness of “2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-” lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
特性
CAS番号 |
335665-74-2 |
|---|---|
分子式 |
C19H24F3NO2 |
分子量 |
355.4 g/mol |
IUPAC名 |
3-[(2S)-2-butoxy-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H24F3NO2/c1-4-6-11-25-18(19(20,21)22,10-9-14-7-8-14)16-12-15(5-2)13(3)23-17(16)24/h12,14H,4-8,11H2,1-3H3,(H,23,24)/t18-/m0/s1 |
InChIキー |
WSKKQJCILNSNFW-SFHVURJKSA-N |
異性体SMILES |
CCCCO[C@@](C#CC1CC1)(C2=CC(=C(NC2=O)C)CC)C(F)(F)F |
正規SMILES |
CCCCOC(C#CC1CC1)(C2=CC(=C(NC2=O)C)CC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


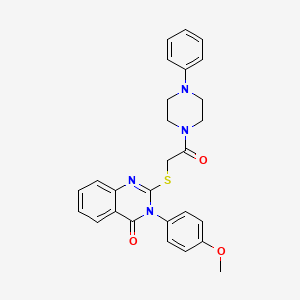
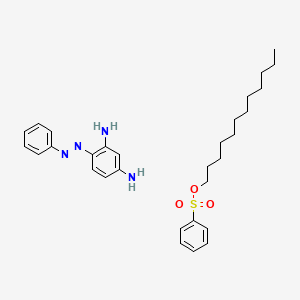
![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)

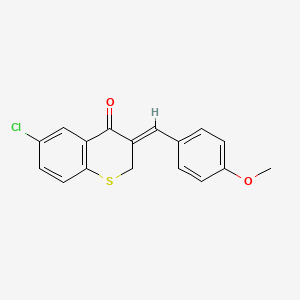
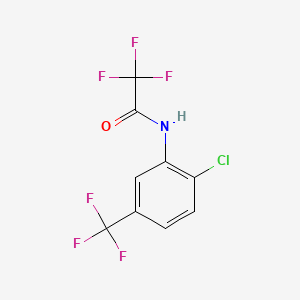
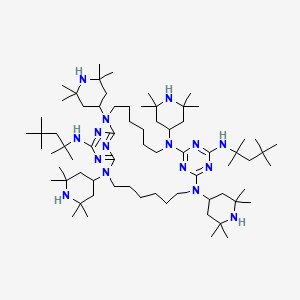
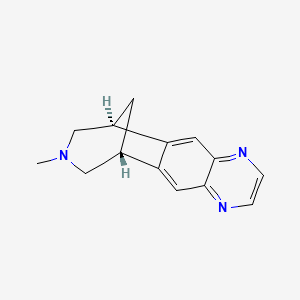
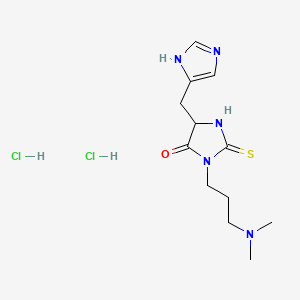
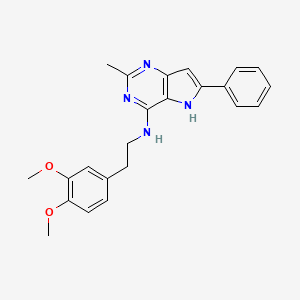
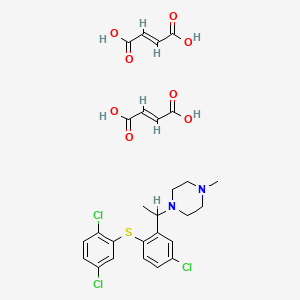
![calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride](/img/structure/B12750300.png)
